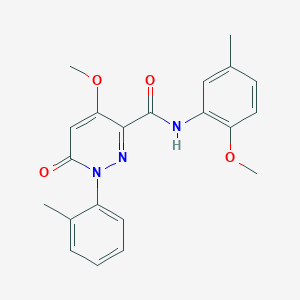

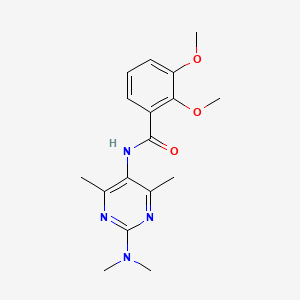

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . It also has a dimethylamino group attached, which is a functional group consisting of a nitrogen atom attached by single bonds to two methyl groups .

Aplicaciones Científicas De Investigación

Reductive Chemistry and Cytotoxicity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide and its derivatives have been studied for their reductive chemistry, particularly focusing on their selective toxicity for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction, making these compounds potential candidates for targeting hypoxic tumor cells. The reduction chemistry of these compounds facilitates further investigations into the toxic products generated both by hypoxic tumor cells and by enzyme-directed enzyme prodrug therapy (ADEPT) enzymes (Palmer et al., 1995).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Derivatives of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide have been evaluated as candidate prodrugs for GDEPT. The structural variations within these compounds have led to significant improvements in their potency, IC50 ratios, and bystander effect, showing potential as superior prodrugs for GDEPT compared to existing compounds (Friedlos et al., 1997).

Synthesis of Novel Benzodifuranyl and Anti-Inflammatory Agents

Novel derivatives synthesized from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil in dimethylformamide have shown significant anti-inflammatory and analgesic activities. These compounds have been screened as cyclooxygenase inhibitors and have demonstrated high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis of Hypoxia-Selective Cytotoxins

Regioisomers of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide have been synthesized, showing excellent hypoxic selectivities against certain cell lines. This synthesis explores the potential of these compounds as hypoxia-selective antitumor agents (Palmer et al., 1996).

Amplifiers of Phleomycin

Compounds synthesized from the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium have been evaluated for their potential as amplifiers of phleomycin, a chemotherapy drug. These compounds, however, showed little activity in amplifying phleomycin, suggesting a need for further investigation and optimization (Kowalewski et al., 1981).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-10-14(11(2)19-17(18-10)21(3)4)20-16(22)12-8-7-9-13(23-5)15(12)24-6/h7-9H,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCDPSPJTQFAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

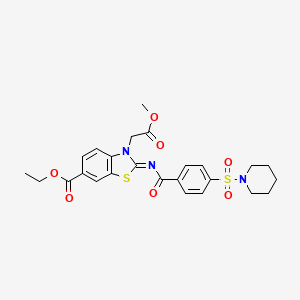

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)

![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)